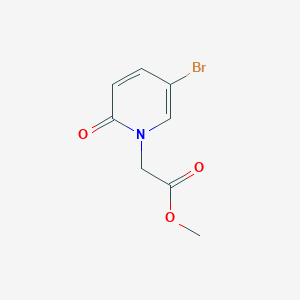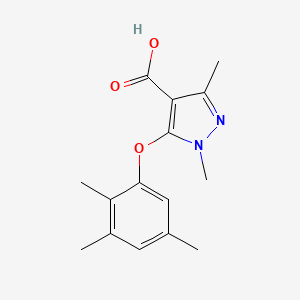
1,3-dimethyl-5-(2,3,5-trimethylphenoxy)-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
The compound “1,3-dimethyl-5-(2,3,5-trimethylphenoxy)-1H-pyrazole-4-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The presence of the carboxylic acid group (-COOH) suggests that this compound may exhibit acidic properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrazole ring, the trimethylphenoxy group attached at the 5-position of the pyrazole ring, and the carboxylic acid group attached at the 4-position of the pyrazole ring. The presence of these functional groups would influence the compound’s reactivity and physical properties .Applications De Recherche Scientifique
Synthesis and Molecular Studies
Synthesis and Characterization : Pyrazole derivatives have been synthesized through functionalization reactions, showing a range of chemical behaviors based on their structural modifications. For instance, the reactions of 1H-pyrazole-3-carboxylic acid with various aminophenols lead to the formation of corresponding N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, which were studied for their chemical structures and reaction mechanisms through spectroscopic methods and theoretical calculations (Yıldırım & Kandemirli, 2006).
Molecular Conformation and Hydrogen Bonding : Research on pyrazole derivatives also explores their molecular conformation and hydrogen bonding patterns. For example, studies on 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives have revealed complex hydrogen-bonded framework structures, which are significant for understanding the chemical and physical properties of these compounds (Asma et al., 2018).
Optical Properties
- Optical and Fluorescent Properties : Pyrazole derivatives have been investigated for their optical properties, including fluorescence. For instance, the synthesis and optical properties of antipyrine derivatives have been examined, showing potential applications in materials science and photonics (El-Ghamaz et al., 2017).
Complex Formation and Crystal Structures
- Complex Formation : Pyrazole derivatives can form complexes with metals, which is crucial for applications in coordination chemistry and catalysis. Studies on Cu(II) and Co(II) complexes with pyrazole-carboxylic acid ligands have shed light on their structural aspects, showing different coordination modes and geometries (Jacimovic et al., 2015).
Propriétés
IUPAC Name |
1,3-dimethyl-5-(2,3,5-trimethylphenoxy)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-8-6-9(2)10(3)12(7-8)20-14-13(15(18)19)11(4)16-17(14)5/h6-7H,1-5H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKNPHOFFFTVDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2=C(C(=NN2C)C)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-(2,3,5-trimethylphenoxy)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B1414946.png)
![N-[(4-bromothiophen-2-yl)methyl]cyclopropanamine](/img/structure/B1414947.png)
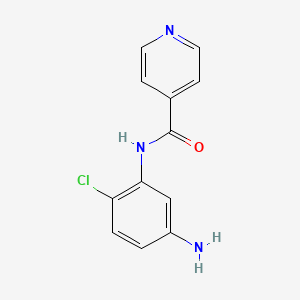
![Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}acetate](/img/structure/B1414949.png)

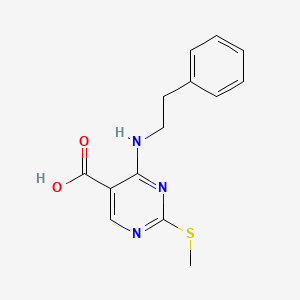
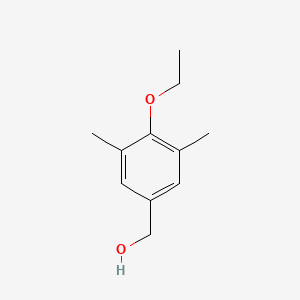
![2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1414955.png)
![2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline](/img/structure/B1414957.png)
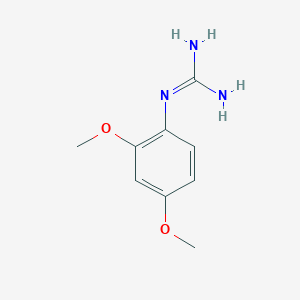
![6-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]hexan-1-amine](/img/structure/B1414959.png)
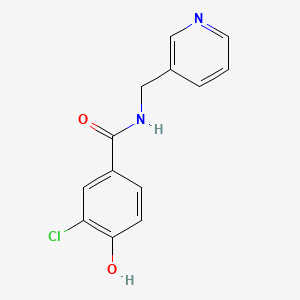
![3-[(2-Chlorobenzyl)thio]-1-propanamine](/img/structure/B1414963.png)
